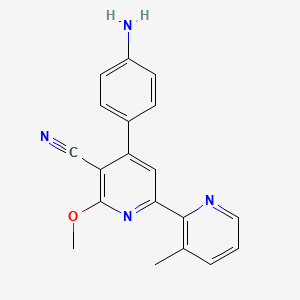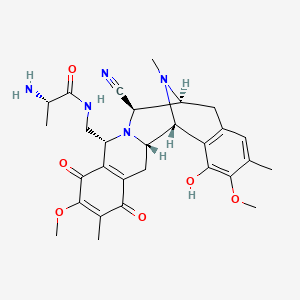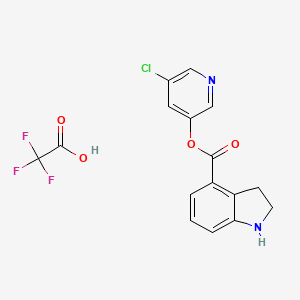
4-(4-Aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR). This compound has shown significant potential in the regulation of cardiovascular conditions, particularly in reducing cardiomyocyte hypertrophy and left ventricle fibrosis induced by transverse aortic constriction (TAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FC9402 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO 2020/146636 A1 .
Industrial Production Methods
Industrial production of FC9402 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
FC9402 undergoes various chemical reactions, including:
Oxidation: FC9402 can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using common reducing agents.
Substitution: FC9402 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of FC9402, while substitution reactions can introduce various functional groups .
Scientific Research Applications
FC9402 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of SQOR.
Biology: Helps in understanding the biological pathways involving SQOR and its impact on cellular functions.
Medicine: Potential therapeutic agent for cardiovascular diseases by reducing cardiomyocyte hypertrophy and left ventricle fibrosis
Industry: Used in the development of new drugs and therapeutic agents targeting cardiovascular conditions.
Mechanism of Action
FC9402 exerts its effects by selectively inhibiting sulfide quinone oxidoreductase (SQOR). This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and mitigates oxidative stress. The compound targets specific molecular pathways involved in cardiomyocyte hypertrophy and left ventricle fibrosis, thereby providing therapeutic benefits in cardiovascular conditions .
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-12-4-3-9-22-18(12)17-10-15(13-5-7-14(21)8-6-13)16(11-20)19(23-17)24-2/h3-10H,21H2,1-2H3 |
InChI Key |
FSYJNCHUENWJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)


![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)

![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)



![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)

